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Compound of Interest

Compound Name: Chlorfluazuron

Cat. No.: B1668723 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Chlorfluazuron, a benzoylurea insecticide, acts as a potent insect growth regulator by

inhibiting chitin synthesis, a process vital for insect exoskeleton formation but absent in

mammals. This specificity contributes to its low acute toxicity in mammalian species. This

technical guide provides a comprehensive overview of the toxicological profile and safety

assessment of Chlorfluazuron, drawing from a range of non-clinical toxicity studies. The

information herein is intended to support researchers, scientists, and drug development

professionals in understanding the potential risks associated with this compound. All

quantitative data are summarized in structured tables for ease of comparison, and detailed

experimental protocols for key studies are described based on internationally recognized

guidelines.

Toxicological Profile
The toxicological profile of Chlorfluazuron has been evaluated through a series of studies

investigating its potential for acute, sub-chronic, and chronic toxicity, as well as its genotoxicity,

carcinogenicity, and reproductive and developmental effects.
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Chlorfluazuron exhibits low acute oral toxicity in mammalian species. The median lethal dose

(LD50) has been determined in several studies, as summarized in the table below.

Table 1: Acute Toxicity of Chlorfluazuron

Species Sex
Route of
Administrat
ion

LD50
(mg/kg bw)

Observed
Clinical
Signs

Reference

Rat Male/Female Oral > 8,500

Dyspnea,

exophthalmo

s, unkempt

fur,

hunchback

position

[1]

Mouse Male/Female Oral > 8,500

No specific

signs

reported

[2]

Rabbit Male/Female Dermal > 2,000 Non-irritating [3]

Rat Male/Female
Inhalation

(4h)
> 2.4 mg/L

No specific

signs

reported

[1]

Quail - Oral > 2,510

No specific

signs

reported

[1]

Mallard Duck - Oral > 2,510

No specific

signs

reported

Sub-chronic and Chronic Toxicity
Repeated dose toxicity studies have been conducted in rats, mice, and dogs to evaluate the

effects of long-term exposure to Chlorfluazuron. The primary target organs identified are the

liver and thyroid gland.
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Table 2: Sub-chronic and Chronic Toxicity of Chlorfluazuron

Species
Study
Duration

Route
NOAEL
(mg/kg
bw/day)

LOAEL
(mg/kg
bw/day)

Key
Findings
at LOAEL

Referenc
e

Rat 90-day Oral 2.97 (Male) -

Increased

liver weight

and serum

cholesterol

Rat 2-year Oral

125 (Male),

3.3

(Female)

-

Increased

mortality

(males),

increased

total and

esterified

cholesterol

(females)

Mouse 2-year Oral - -

Increased

incidence

of

endometria

l stromal

sarcoma

(genotoxic

mechanism

unlikely)

Dog - Oral - -

No specific

data

available in

search

results
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A battery of in vitro and in vivo genotoxicity studies has been conducted to assess the

mutagenic and clastogenic potential of Chlorfluazuron. The overall weight of evidence

suggests that Chlorfluazuron is not genotoxic.

Table 3: Genotoxicity of Chlorfluazuron

Assay Test System
Metabolic
Activation

Result Reference

Ames Test
Salmonella

typhimurium
With and without Negative

Chromosomal

Aberration

Chinese Hamster

Ovary (CHO)

cells

With and without Negative

DNA Repair - - Negative

In vivo

Micronucleus

Test

Mouse bone

marrow
- Negative

While most regulatory assessments conclude a lack of genotoxicity relevant to human health,

some studies using Drosophila melanogaster have suggested potential genotoxic effects,

including aneuploidy, chromosomal aberrations, and DNA fragmentation. However, the

relevance of these findings to mammals is considered low.

Carcinogenicity
Long-term carcinogenicity studies have been conducted in rats and mice. In rats,

Chlorfluazuron was not found to be carcinogenic. In mice, a significant increase in the

incidence of endometrial stromal sarcoma was observed; however, it was concluded that a

genotoxic mechanism was unlikely to be involved.

Reproductive and Developmental Toxicity
Chlorfluazuron has been evaluated for its potential to cause reproductive and developmental

toxicity. The available data indicate that it is not a reproductive or developmental toxicant.
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Table 4: Reproductive and Developmental Toxicity of Chlorfluazuron

Species Study Type
NOAEL (mg/kg
bw/day)

Key Findings Reference

Rat
Two-generation

reproduction
> 1000

No adverse

effects on

reproduction

Rat Developmental > 1000 Not teratogenic

Rabbit Developmental > 1000 Not teratogenic

Neurotoxicity
Specific neurotoxicity studies for Chlorfluazuron are not extensively detailed in the available

public literature. A subacute neurotoxicity study in rats showed no evidence of neurotoxic

effects. In cases of intentional ingestion of Chlorfluazuron-containing insecticides, observed

mental changes were attributed to the solvent naphtha rather than Chlorfluazuron itself, given

the low mammalian toxicity of the active ingredient.

Safety Assessment
The safety assessment of Chlorfluazuron involves the determination of health-based guidance

values, such as the No-Observed-Adverse-Effect Level (NOAEL) and the Acceptable Daily

Intake (ADI).

No-Observed-Adverse-Effect-Level (NOAEL)
The lowest NOAEL identified across all toxicological studies was 2.97 mg/kg bw/day in a 90-

day subacute toxicity study in male rats. However, for the purpose of establishing a long-term

exposure limit, the Food Safety Commission of Japan (FSCJ) considered the NOAEL of 3.3

mg/kg bw/day from a two-year chronic toxicity/carcinogenicity study in female rats to be more

appropriate due to the longer duration of the study.

Acceptable Daily Intake (ADI)
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The FSCJ established an ADI of 0.033 mg/kg bw/day for Chlorfluazuron. This was calculated

by applying a safety factor of 100 to the NOAEL of 3.3 mg/kg bw/day from the two-year rat

study.

Experimental Protocols
Detailed experimental protocols for the toxicological evaluation of Chlorfluazuron are based

on internationally accepted guidelines, primarily those established by the Organisation for

Economic Co-operation and Development (OECD).

Acute Oral Toxicity (as per OECD Guideline 423)
Test System: Typically, young adult rats of a standard laboratory strain.

Dose Administration: A single oral dose administered by gavage.

Procedure: Animals are fasted prior to dosing. A stepwise procedure is used where a small

group of animals (usually 3) of a single sex is dosed at a defined level. The outcome

determines the dose for the next group.

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight

changes for at least 14 days. A gross necropsy is performed on all animals at the end of the

study.

Start Dose Group 1 (e.g., 3 females)
 at a defined starting dose

Observe for mortality and
 clinical signs (14 days) Outcome?

Dose next group
 at a lower level

Mortality

Dose next group
 at a higher level

No Mortality

Stop test and
 determine LD50 cut-off

Click to download full resolution via product page

Caption: Acute Oral Toxicity Experimental Workflow.
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90-Day Sub-chronic Oral Toxicity Study (as per OECD
Guideline 408)

Test System: Typically, rats of a standard laboratory strain.

Dose Administration: The test substance is administered daily in the diet, drinking water, or

by gavage for 90 days.

Groups: At least three dose groups and a control group, with a recommended 20 animals per

sex per group.

Observations: Daily clinical observations, weekly body weight and food/water consumption

measurements. Hematology, clinical chemistry, and urinalysis are conducted at termination.

Pathology: All animals undergo a full necropsy, and organs are weighed. Histopathological

examination is performed on all animals in the control and high-dose groups, and on any

tissues showing gross abnormalities in other groups.
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Start: Acclimatization of Rats

Randomization into Dose Groups
(Control, Low, Mid, High)

Daily Dosing for 90 Days

In-life Observations
- Clinical Signs
- Body Weight

- Food/Water Intake

Terminal Procedures

Gross Necropsy & Organ Weights

Hematology & Clinical ChemistryHistopathology
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Caption: 90-Day Sub-chronic Toxicity Study Workflow.

Two-Generation Reproductive Toxicity Study (as per
OECD Guideline 416)
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Test System: Typically, rats.

Procedure: The test substance is administered to the parental (P) generation for a pre-

mating period, during mating, gestation, and lactation. The first-generation (F1) offspring are

then selected and administered the test substance through to their mating and the

production of the second-generation (F2) offspring.

Endpoints: Effects on male and female reproductive performance (e.g., fertility, gestation

length), and on the viability, growth, and development of the offspring are evaluated.
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P Generation Dosing
(Pre-mating, Mating, Gestation, Lactation)

P Generation Mating

F1 Pups Born

Select F1 for F2 Generation

F1 Generation Dosing
(Post-weaning to Mating)

F1 Generation Mating

F2 Pups Born

Evaluate Reproductive & Developmental Endpoints
(Both Generations)
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Caption: Two-Generation Reproductive Toxicity Study Workflow.
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Genotoxicity Assays
Ames Test (OECD Guideline 471): This bacterial reverse mutation assay uses several

strains of Salmonella typhimurium and Escherichia coli to detect point mutations. The test is

conducted with and without a metabolic activation system (S9 mix).

In Vitro Chromosomal Aberration Test (OECD Guideline 473): This assay assesses the

potential of a substance to induce structural chromosomal abnormalities in cultured

mammalian cells (e.g., CHO cells or human lymphocytes).

In Vivo Micronucleus Test (OECD Guideline 474): This test evaluates the potential of a

substance to cause chromosomal damage in the bone marrow of rodents by measuring the

frequency of micronucleated erythrocytes.

Mechanism of Action and Mammalian Signaling
Pathways
Chlorfluazuron's primary mode of action in insects is the inhibition of chitin synthesis, a key

component of the insect cuticle. This mechanism is highly specific to arthropods and is not

present in mammals. Consequently, there is a lack of evidence from the reviewed literature to

suggest that Chlorfluazuron directly interacts with or modulates specific mammalian signaling

pathways at toxicologically relevant doses. The observed toxic effects in mammals, such as on

the liver and thyroid, are likely the result of general toxicological stress at high dose levels

rather than interference with a specific signaling cascade.
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Comprehensive Toxicity Studies
(Acute, Sub-chronic, Chronic, etc.)

Hazard Identification
(Target Organs, Dose-Response)

Determine NOAEL
(No-Observed-Adverse-Effect Level)

Apply Safety Factor
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Establish ADI
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Caption: Safety Assessment and ADI Derivation Logic.

Conclusion
Chlorfluazuron demonstrates a low order of acute toxicity in mammals and is not considered

to be genotoxic, carcinogenic in rats, or a reproductive or developmental toxicant. The primary

target organs upon repeated exposure at high doses are the liver and thyroid. The established

Acceptable Daily Intake (ADI) of 0.033 mg/kg bw/day, based on long-term toxicity studies in

rats and the application of a 100-fold safety factor, provides a robust margin of safety for

human exposure. The insect-specific mode of action of Chlorfluazuron underpins its favorable

toxicological profile in mammalian species. This guide provides a foundational understanding

for professionals involved in the assessment and development of chemical compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Toxicological Profile and Safety Assessment of
Chlorfluazuron: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1668723#toxicological-profile-and-safety-
assessment-of-chlorfluazuron]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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